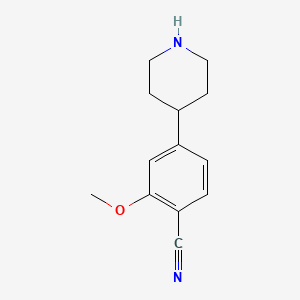![molecular formula C12H18N4 B11886188 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- CAS No. 646056-42-0](/img/structure/B11886188.png)
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.
Spiro Formation: The spiro structure is formed by reacting the pyrazine derivative with a suitable cyclic ketone or aldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to induce cyclization.
Methylation: The final step involves the methylation of the nitrogen atom in the diazaspirononane ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the spiro structure are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original ones.
科学的研究の応用
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
1-(Pyrazin-2-yl)-1,7-diazaspirononane: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
7-Methyl-1-(pyridin-2-yl)-1,7-diazaspirononane: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and interactions with biological targets.
7-Methyl-1-(quinolin-2-yl)-1,7-diazaspirononane: Features a quinoline ring, which can enhance its aromaticity and potential for π-π interactions.
Uniqueness
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to its specific spiro structure and the presence of both a pyrazine ring and a methyl group. This combination of features can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds.
特性
CAS番号 |
646056-42-0 |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.30 g/mol |
IUPAC名 |
7-methyl-1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-8-4-12(10-15)3-2-7-16(12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3 |
InChIキー |
DDXYCPBDMOSPCU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(C1)CCCN2C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)



![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

